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molecular formula C13H12O2 B101045 4-Hydroxy-4'-methoxybiphenyl CAS No. 16881-71-3

4-Hydroxy-4'-methoxybiphenyl

Cat. No. B101045
M. Wt: 200.23 g/mol
InChI Key: CORJIEYQXMZUIW-UHFFFAOYSA-N
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Patent
US04826977

Procedure details

4,4'-Dihydroxydiphenyl (1) (32 g 0.17 mol) was dissolved in 2M solution hydroxide solution (0.34 mol) and dimethyl sulphate (22 g 0.175 mol) was added slowly with stirring over half an hour. The sodium salt of the required product was filtered off and dried. The yield was 24 g. The sodium salt of the phenol (24 g) was treated with acetyl chloride (150 cm3), filtered and excess acetyl chloride removed. Work up gave 4- methoxy-4'-acetoxydiphenyl (4) (22 g).
Name
4,4'-Dihydroxydiphenyl
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
0.34 mol
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([C:4]1[C:5]([OH:17])=[CH:6][C:7]2C[CH2:9][CH2:10][CH:11]([CH2:14][CH2:15][CH3:16])[C:12]=2[CH:13]=1)(=O)C.[OH-].S(OC)([O:22][CH3:23])(=O)=O>>[CH3:23][O:22][C:16]1[CH:9]=[CH:10][C:11]([C:12]2[CH:13]=[CH:4][C:5]([OH:17])=[CH:6][CH:7]=2)=[CH:14][CH:15]=1

Inputs

Step One
Name
4,4'-Dihydroxydiphenyl
Quantity
32 g
Type
reactant
Smiles
C(C)(=O)C=1C(=CC=2CCCC(C2C1)CCC)O
Name
Quantity
0.34 mol
Type
reactant
Smiles
[OH-]
Name
Quantity
22 g
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Name
solution
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring over half an hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added slowly
FILTRATION
Type
FILTRATION
Details
The sodium salt of the required product was filtered off
CUSTOM
Type
CUSTOM
Details
dried
ADDITION
Type
ADDITION
Details
The sodium salt of the phenol (24 g) was treated with acetyl chloride (150 cm3)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
excess acetyl chloride removed

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(C=C1)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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